molecular formula C11H15NO2 B2366615 4-[(2-Methylphenyl)amino]oxolan-3-ol CAS No. 1178214-32-8

4-[(2-Methylphenyl)amino]oxolan-3-ol

Cat. No.: B2366615
CAS No.: 1178214-32-8
M. Wt: 193.246
InChI Key: FNGKXBPUTISKNP-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)amino]oxolan-3-ol is an organic compound that belongs to the class of oxolanes It features a 2-methylphenyl group attached to an amino group, which is further connected to an oxolan-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylphenyl)amino]oxolan-3-ol typically involves the reaction of 2-methylaniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the oxolan-3-ol structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)amino]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[(2-Methylphenyl)amino]oxolan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylphenyl)amino]oxane-3-ol
  • 4-[(2-Methylphenyl)amino]oxolan-2-ol
  • 4-[(2-Methylphenyl)amino]oxolan-4-ol

Uniqueness

4-[(2-Methylphenyl)amino]oxolan-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxolan-3-ol structure, combined with the 2-methylphenylamino group, allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methylanilino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10-6-14-7-11(10)13/h2-5,10-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKXBPUTISKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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